2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, pyrrole, and benzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with pyrrole and benzoxazine derivatives under controlled conditions. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE
- **2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C24H20N4O5/c1-15-4-6-19-18(11-15)28(9-10-30-19)22(29)13-27-8-2-3-17(27)24-25-23(26-33-24)16-5-7-20-21(12-16)32-14-31-20/h2-8,11-12H,9-10,13-14H2,1H3 |
InChI Key |
MBWCCRDFQIGNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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